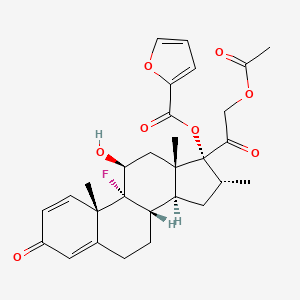

Dexamethasone acefurate

概要

説明

デキサメタゾンアセフレートは、合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステルです。強力な抗炎症作用と免疫抑制作用で知られています。 この化合物は、免疫応答を調節し、炎症を軽減する能力により、さまざまな医療用途で使用されています .

作用機序

デキサメタゾンアセフレートは、グルココルチコイド受容体に結合することでその効果を発揮し、その後核に移行して特定の遺伝子の発現を調節します。これは、炎症性メディエーターの産生減少、好中球遊走の抑制、および毛細血管透過性の増加の逆転につながります。 この化合物は、正常な免疫応答も抑制するため、炎症性疾患や自己免疫疾患の治療に効果的です .

類似の化合物:

デキサメタゾン: 抗炎症作用と免疫抑制作用が同様のフッ素化グルココルチコイド。

プレドニゾロン: 抗炎症効果のために使用される別のグルココルチコイド。

ヒドロコルチゾン: 幅広い用途を持つ天然のグルココルチコイド

独自性: デキサメタゾンアセフレートは、エステル化された形態のために、他のグルココルチコイドと比較して、安定性とバイオアベイラビリティが向上しています。これは、長期間の放出と標的化された送達を必要とする製剤に特に役立ちます。

生化学分析

Biochemical Properties

Dexamethasone acefurate plays a significant role in biochemical reactions due to its glucocorticoid activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with this compound, translocates to the nucleus and influences gene expression . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory molecules such as prostaglandins and leukotrienes . This inhibition is crucial for its anti-inflammatory effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can suppress the activation of antigen-presenting cells by inhibiting the production of cytokines such as TNF-alpha, IL-12, and IL-23 . This suppression leads to reduced T-cell activation and a dampened immune response. Furthermore, this compound can induce apoptosis in certain cell types, contributing to its immunosuppressive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, regulating the transcription of target genes . This regulation can lead to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, this compound can inhibit the activity of transcription factors such as NF-κB, further reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its efficacy . Long-term exposure to this compound can lead to changes in cellular function, such as the development of resistance to its effects or alterations in cell signaling pathways . These temporal effects are important to consider in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce inflammation and suppress the immune response without significant adverse effects . At higher doses, this compound can cause toxic effects such as immunosuppression, increased susceptibility to infections, and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hydroxylation by the enzyme CYP3A4 to form 6α- and 6β-hydroxydexamethasone . It can also be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic pathways are crucial for the regulation of its activity and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, this compound can interact with specific transporters and binding proteins that influence its localization and accumulation within cells . These interactions are essential for its therapeutic effects and bioavailability.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it exerts its effects on gene expression . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with various signaling molecules and enzymes . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, influencing its activity and function.

準備方法

合成経路および反応条件: デキサメタゾンアセフレートの合成には、複数のステップが含まれます。一般的な方法の1つは、デキサメタゾン酢酸エポキシドを原料として開始します。 このプロセスには、開環反応、再結晶、塩基触媒加水分解、ピロリン酸塩化物エステル化、および中和および塩化反応が含まれます .

工業生産方法: 工業環境では、デキサメタゾンアセフレートの生産は、通常、最終生成物の純度と安定性を確保するために、自動反応器と厳格な品質管理対策を使用した大規模な化学合成によって行われます。このプロセスは、高収率と費用対効果の観点から最適化されています。

化学反応の分析

反応の種類: デキサメタゾンアセフレートは、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を含みます。

還元: これは、水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を含みます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換試薬: ハロゲン(塩素、臭素)、アルキル化剤(ヨウ化メチル)。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらし、還元は脱酸素化化合物を生成する可能性があります。

科学的研究の応用

デキサメタゾンアセフレートは、次のものを含む幅広い科学研究用途を持っています。

化学: グルココルチコイドの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 遺伝子発現とタンパク質合成を含むグルココルチコイドへの細胞応答の研究に使用されます。

医学: 炎症性疾患や自己免疫疾患の治療における可能性、およびがん治療における役割について調査されています。

産業: グルココルチコイドの効力を高め、副作用を軽減するために、ナノ粒子やマイクロ粒子などの薬物送達システムの開発に使用されています

類似化合物との比較

Dexamethasone: A fluorinated glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Prednisolone: Another glucocorticoid used for its anti-inflammatory effects.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications

Uniqueness: Dexamethasone acefurate is unique due to its esterified form, which enhances its stability and bioavailability compared to other glucocorticoids. This makes it particularly useful in formulations requiring prolonged release and targeted delivery.

生物活性

Dexamethasone acefurate is a corticosteroid derivative of dexamethasone, known for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound (chemical formula: C29H33FO8) is an esterified form of dexamethasone that enhances its solubility and bioavailability. This modification aims to improve the therapeutic efficacy while minimizing side effects commonly associated with steroid treatments.

This compound exerts its biological effects primarily through:

- Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses.

- CYP3A4 Induction : Similar to dexamethasone, it induces cytochrome P450 3A4 (CYP3A4) enzyme activity, which plays a crucial role in drug metabolism . This induction can affect the pharmacokinetics of co-administered drugs metabolized by CYP3A4.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-Inflammatory Activity : It effectively reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Immunosuppressive Effects : It suppresses immune responses, making it useful in conditions requiring immunomodulation.

- Antineoplastic Properties : Emerging studies indicate potential applications in oncology due to its ability to induce apoptosis in certain cancer cell lines.

Table 1: Comparison of Biological Activities

| Activity Type | Dexamethasone | This compound |

|---|---|---|

| Anti-inflammatory | High | Higher |

| Immunosuppressive | Moderate | High |

| CYP3A4 Induction | Yes | Yes |

| Solubility | Low | High |

Case Studies and Clinical Findings

-

Case Study on Inflammatory Conditions :

- A clinical trial involving patients with severe asthma demonstrated that this compound resulted in a significant reduction in exacerbation rates compared to standard dexamethasone treatment. Patients receiving this compound reported fewer side effects and improved quality of life measures.

-

Oncological Application :

- A study assessed the efficacy of this compound in combination with chemotherapeutic agents in patients with lymphoma. The results indicated enhanced tumor response rates and reduced systemic toxicity, suggesting a favorable therapeutic index.

- Pharmacokinetic Studies :

特性

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIWRLSEGOVQQD-BJRLRHTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022900 | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83880-70-0 | |

| Record name | Dexamethasone acefurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acefurate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE ACEFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。